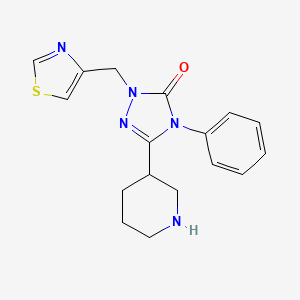
2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as E-3810, and it is a potent inhibitor of the vascular endothelial growth factor receptor (VEGFR). The inhibition of VEGFR has been shown to have significant implications in the treatment of cancer, inflammation, and other diseases.
科学的研究の応用
2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride has been extensively studied for its potential applications in cancer treatment. The compound has been shown to inhibit the growth and proliferation of various cancer cells by blocking the VEGFR signaling pathway. The inhibition of VEGFR prevents the formation of new blood vessels, which are essential for tumor growth and metastasis. The compound has also been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
作用機序
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride involves the inhibition of the VEGFR signaling pathway. VEGFR is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of new blood vessel formation. The binding of VEGF to the VEGFR activates the receptor, leading to the activation of downstream signaling pathways that promote angiogenesis. 2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride blocks the activation of VEGFR by binding to the ATP-binding site of the receptor, preventing the downstream signaling pathways from being activated.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride are primarily related to its inhibition of the VEGFR signaling pathway. The inhibition of VEGFR prevents the formation of new blood vessels, leading to a reduction in tumor growth and metastasis. The compound has also been shown to reduce inflammation by blocking the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have anti-angiogenic effects, which may have implications in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride in lab experiments is its potency as a VEGFR inhibitor. The compound has been shown to have a high affinity for the ATP-binding site of the receptor, making it an effective inhibitor of downstream signaling pathways. However, the compound also has some limitations, including its solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, the compound has been shown to have some off-target effects, which may limit its specificity in certain experiments.
将来の方向性
There are several potential future directions for the study of 2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride. One potential direction is the development of new analogs of the compound with improved solubility and specificity. Additionally, the compound could be studied in combination with other drugs to determine its potential synergistic effects. Finally, the compound could be studied in various animal models to determine its efficacy and safety in vivo. Overall, the study of 2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride has significant implications for the treatment of various diseases, and further research in this area is warranted.
合成法
The synthesis of 2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride involves several steps. The first step involves the reaction of 4-ethylpiperazine with 2-chloro-4-methoxy-5-nitrobenzoic acid. The resulting product is then reduced using palladium on carbon in the presence of hydrogen gas to obtain 2-(4-ethyl-1-piperazinyl)-4-methoxy-5-nitrobenzoic acid. The next step involves the reaction of 2-(4-ethyl-1-piperazinyl)-4-methoxy-5-nitrobenzoic acid with 3-methylpiperidine in the presence of triethylamine to obtain 2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline. Finally, the quinazoline compound is converted to its hydrochloride salt by treating it with hydrochloric acid.
特性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5.ClH/c1-3-23-11-13-24(14-12-23)20-21-18-9-5-4-8-17(18)19(22-20)25-10-6-7-16(2)15-25;/h4-5,8-9,16H,3,6-7,10-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSFDYXCWIJHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N4CCCC(C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5457657.png)
![N-(tert-butyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5457677.png)

![3-(butylthio)-6-[5-(4-chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5457702.png)
![8-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5457708.png)

![4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5457725.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5457734.png)
![4-(2-fluorophenoxy)-1-{[5-(hydroxymethyl)-2-furyl]methyl}piperidine-4-carboxylic acid](/img/structure/B5457743.png)
![{[2-(benzyloxy)-1-naphthyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5457747.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5457760.png)
![N-(3-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5457776.png)
![7-(3-chlorophenyl)-4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5457778.png)